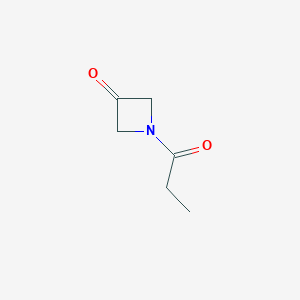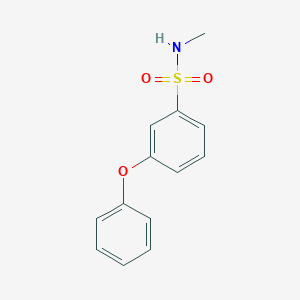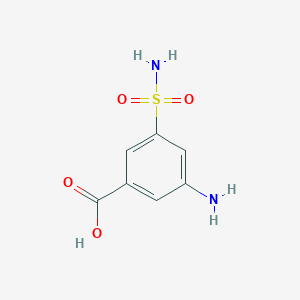
3-Amino-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C13H12N2O5S. It is a derivative of benzoic acid and contains both amino and sulfamoyl functional groups. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-sulfamoylbenzoic acid typically involves the reduction of corresponding 3-acylamino-5-sulfamoyl-benzoic acids. The process includes substituting the sulfamoyl group with a protective group and subsequently splitting off the protective group . Another method involves the condensation-dehydration reaction of 3-amino-4-phenoxy-5-sulfonylaminobenzoic acid with n-butanal in the presence of a boron trihalide ether catalyst, followed by hydrogenation using palladium carbon .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The methods are designed to be efficient, with high yields and minimal by-products. The use of catalysts and protective groups ensures the stability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium carbon, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids. These products have various applications in medicinal chemistry and industrial processes.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of diuretic drugs like bumetanide and furosemide
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of the Na+, K+, Cl− cotransport system, leading to increased excretion of water, sodium, and chloride ions . This mechanism is crucial for its diuretic effects in drugs like bumetanide and furosemide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furosemide: Another diuretic with a similar structure but different substituents.
Torasemide: A nonacidic loop diuretic with a longer half-life and higher bioavailability.
Azosemide: A loop diuretic with a different mechanism of action.
Uniqueness
3-Amino-5-sulfamoylbenzoic acid is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its ability to inhibit the Na+, K+, Cl− cotransport system makes it a valuable compound in medicinal chemistry, particularly in the development of diuretic drugs.
Eigenschaften
Molekularformel |
C7H8N2O4S |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChI-Schlüssel |
ZFQWZHGDRRHUBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


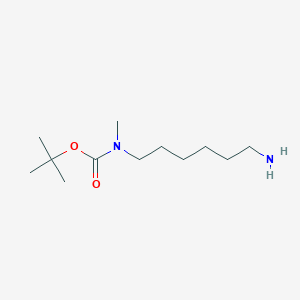
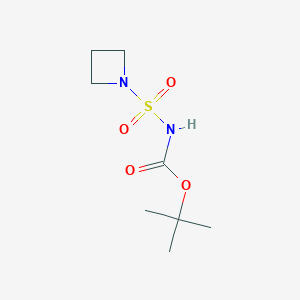
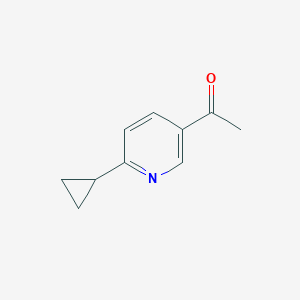
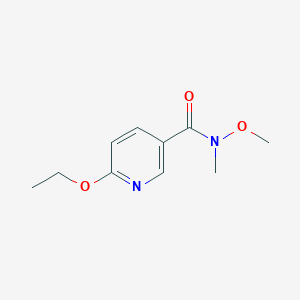
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
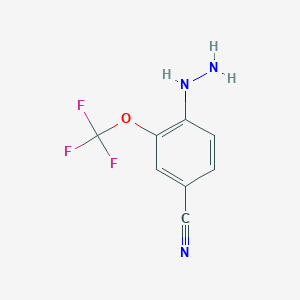
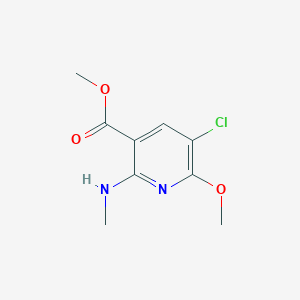
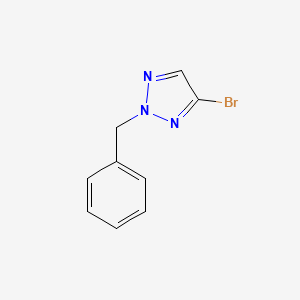
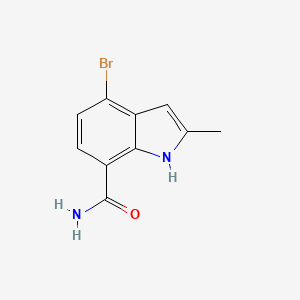
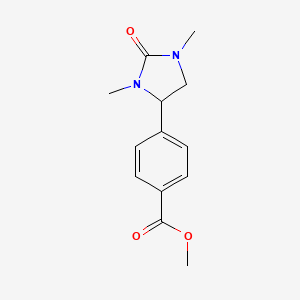
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
